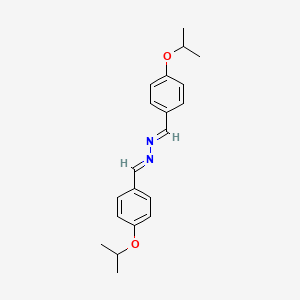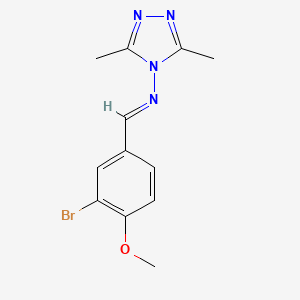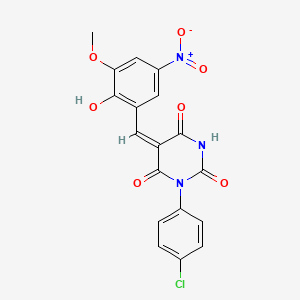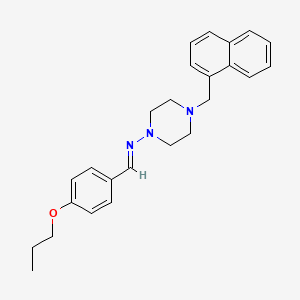
4-isopropoxybenzaldehyde (4-isopropoxybenzylidene)hydrazone
Übersicht
Beschreibung
4-isopropoxybenzaldehyde (4-isopropoxybenzylidene)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been found to exhibit unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
4-isopropoxybenzaldehyde hydrazone has been extensively studied for its potential applications in various fields such as pharmaceuticals, materials science, and analytical chemistry. In the field of pharmaceuticals, this compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, 4-isopropoxybenzaldehyde hydrazone has been used as a building block for the synthesis of other compounds such as metal complexes and polymers. It has also been studied for its potential use in the development of sensors for the detection of various analytes.
In analytical chemistry, 4-isopropoxybenzaldehyde hydrazone has been used as a reagent for the determination of various metal ions such as copper, nickel, and cobalt.
Wirkmechanismus
The mechanism of action of 4-isopropoxybenzaldehyde hydrazone is not fully understood. However, studies have suggested that this compound exhibits its biological activity by interacting with various enzymes and proteins in the body. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase, which are involved in the development of Alzheimer's disease and melanoma, respectively.
Biochemical and Physiological Effects
4-isopropoxybenzaldehyde hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to exhibit cytotoxicity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-isopropoxybenzaldehyde hydrazone in lab experiments is its relatively simple synthesis method. This compound is also readily available and can be easily purified using various methods. However, one limitation of using this compound is its potential toxicity, which may require the use of protective equipment and proper handling procedures.
Zukünftige Richtungen
There are several future directions for the study of 4-isopropoxybenzaldehyde hydrazone. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the study of the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, the development of new materials and sensors based on 4-isopropoxybenzaldehyde hydrazone is an area of active research.
Eigenschaften
IUPAC Name |
(E)-1-(4-propan-2-yloxyphenyl)-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)23-19-9-5-17(6-10-19)13-21-22-14-18-7-11-20(12-8-18)24-16(3)4/h5-16H,1-4H3/b21-13+,22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETDZLXYQVADOV-JFMUQQRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B3911418.png)
![5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911423.png)



![N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3911447.png)
![3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B3911464.png)
![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3911469.png)
![N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3911479.png)
![3-{[(4-acetylphenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B3911486.png)
![(1S*,5R*)-6-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3911497.png)
![5-(2-furyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911504.png)
